3-(1-Methylpiperidin-2-yl)propanoic acid

Physicochemical properties Drug-likeness Scaffold selection

Researchers face unpredictable bioactivity and solubility when substituting chiral piperidine-alkanoic acids with non-identical linkers or regioisomers. This exact 2-substituted, C3-linked N-methylpiperidine scaffold provides a validated physicochemical profile (pKa, logP) critical for fragment libraries and stereochemically defined leads. - **Precise linker geometry** prevents unanticipated changes in potency vs. C2 or 3-substituted analogs. - **Free base solid form** (≥98% purity) vs. hydrochloride salt (CAS 1795486-34-8) allows counterion selection for solubility tuning. - **Batch-specific NMR/HPLC data** supports regulated preclinical workflows.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 103039-93-6
Cat. No. B3045200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-2-yl)propanoic acid
CAS103039-93-6
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCN1CCCCC1CCC(=O)O
InChIInChI=1S/C9H17NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
InChIKeyZYWHDXBOSGFUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpiperidin-2-yl)propanoic Acid: Overview & Procurement


3-(1-Methylpiperidin-2-yl)propanoic acid (CAS 103039-93-6), also designated 1-Methyl-2-piperidinepropanoic acid, is a chiral heterocyclic carboxylic acid scaffold bearing a tertiary N-methylpiperidine ring . The compound possesses a molecular formula of C₉H₁₇NO₂, a monoisotopic mass of 171.12593 Da, and one hydrogen bond donor site with three acceptor sites [1]. As a free base, it is supplied in solid form and is typically manufactured at purities ≥98% by specialized small-molecule building-block vendors .

3-(1-Methylpiperidin-2-yl)propanoic Acid: Substitution Limitations


Substitution of 3-(1-Methylpiperidin-2-yl)propanoic acid with a structurally similar piperidine-alkanoic acid or N-methylpiperidine derivative is not scientifically neutral. The exact length and regiochemistry of the propanoic acid linker dictate both the compound's physicochemical properties and its behavior in synthetic transformations . For instance, the commercially available 2-(1-methylpiperidin-2-yl)propanoic acid (CAS 2351706-94-8) and 3-(1-Methyl-3-piperidinyl)propanoic acid (CAS not specified) differ in the position of the carboxylic acid attachment, altering the distance between the basic nitrogen and the acidic carboxylate group. These geometric differences affect pKa, logP, and the ability to form specific secondary interactions in biological or catalytic systems. Even the salt form (e.g., hydrochloride hydrate) can significantly impact aqueous solubility and storage stability relative to the free base . Without rigorous head-to-head data demonstrating functional equivalence in a specific assay, replacing the 2-substituted, C3-linked scaffold with a shorter (C2) linker or a different regioisomer can lead to unanticipated changes in potency, selectivity, or downstream reactivity.

3-(1-Methylpiperidin-2-yl)propanoic Acid: Comparative Evidence Guide


Comparative Lipophilicity and Rotatable Bonds

The hydrate form of 3-(1-Methylpiperidin-2-yl)propanoic acid exhibits a calculated LogP of -0.77 and a rotatable bond count of 3, as reported in a Hit2Lead database entry . This LogP value is substantially lower than that of the unsubstituted N-methylpiperidine core (LogP ~1.1-1.5 [1]), indicating the carboxylic acid moiety significantly reduces lipophilicity and may enhance aqueous solubility compared to less polar N-methylpiperidine derivatives. The compound possesses 3 rotatable bonds, which is a key parameter for assessing conformational flexibility and potential entropic penalties upon binding .

Physicochemical properties Drug-likeness Scaffold selection

Stereochemical Complexity and Enantiopure Availability

3-(1-Methylpiperidin-2-yl)propanoic acid is a chiral molecule due to the stereocenter at the 2-position of the piperidine ring. Its diastereoselective synthesis is highlighted as crucial because the spatial arrangement of substituents dramatically influences biological activity . In contrast, the structurally related 1-Piperidinepropanoic acid (CAS 14788-15-9) lacks a stereocenter and is achiral, offering no opportunity for enantioselective interaction . Furthermore, the (2R)-enantiomer of the closely related 2-(1-methylpiperidin-2-yl)propanoic acid scaffold is commercially available in defined stereochemistry , demonstrating that stereochemical control is both possible and valued in this class.

Chiral synthesis Enantiomeric purity Medicinal chemistry

Hydrochloride Salt: Mass and Purity Considerations

The hydrochloride salt of 3-(1-Methylpiperidin-2-yl)propanoic acid (CAS 1795486-34-8) is a commercially available alternative to the free base (CAS 103039-93-6) . The free base has a molecular weight of 171.24 g/mol , while the hydrochloride salt has a molecular weight of 207.70 g/mol (C₉H₁₈ClNO₂) , representing a ~21% increase in mass due to the HCl adduct. The salt form is supplied at 95% purity with batch-specific analytical data (NMR, HPLC, GC) provided by the vendor , whereas the free base is more commonly offered at ≥98% purity .

Salt selection Formulation Quality control

Biological Activity: Class-Level Evidence

While direct, quantitative biological data for the exact target compound is absent from the public domain, class-level evidence from closely related piperidine-propanoic acid scaffolds demonstrates notable biological activity. For example, 2-methyl-3-(1-piperidinyl)propanoic acid has been shown to inhibit Caspase-9 and Apoptotic protease-activating factor 1 in human cells, as recorded in BindingDB [1]. Additionally, 1-Piperidinepropanoic acid (1-PPA) has garnered attention for diverse biological activities, particularly in the context of inflammation and fibrotic diseases . The presence of both a piperidine ring and a propanoic acid moiety in 3-(1-Methylpiperidin-2-yl)propanoic acid suggests it may also interact with biological targets such as enzymes or receptors .

Enzyme inhibition Biological activity Drug discovery

3-(1-Methylpiperidin-2-yl)propanoic Acid: Application Scenarios


Diversity-Oriented Synthesis and Fragment-Based Discovery

The combination of a chiral piperidine core, a propanoic acid handle for further derivatization, and a low LogP value makes 3-(1-Methylpiperidin-2-yl)propanoic acid a valuable scaffold for building fragment libraries. Its distinct physicochemical profile relative to simpler N-methylpiperidines (ΔLogP ≈ -1.9 to -2.3 units ) can be exploited to access chemical space with improved aqueous solubility [1].

Enantiomerically Pure Bioactive Molecule Synthesis

For projects where stereochemistry is a critical determinant of biological activity, the chiral nature of this compound offers an advantage over achiral analogs like 1-Piperidinepropanoic acid . Its procurement and resolution into enantiopure forms can enable the development of stereochemically defined lead candidates.

Stable Salt Forms for In Vivo and Formulation Studies

For studies requiring enhanced aqueous solubility or specific counterion requirements, the hydrochloride salt (CAS 1795486-34-8) provides a well-characterized alternative to the free base. The availability of batch-specific analytical data (NMR, HPLC, GC) supports its use in regulated preclinical development workflows.

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